molecular formula C17H30O B8750545 Cycloheptadec-9-en-1-one

Cycloheptadec-9-en-1-one

Cat. No.: B8750545
M. Wt: 250.4 g/mol
InChI Key: ZKVZSBSZTMPBQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-9-Cycloheptadecen-1-one is an organic compound characterized by a 17-carbon chain with a double bond at the 9th position in the Z-configuration and a ketone functional group at the first position. This compound is known for its distinctive musky odor and is often used in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Z)-9-Cycloheptadecen-1-one can be synthesized through various methods. One common synthetic route involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).

Industrial Production Methods

In industrial settings, Cycloheptadec-9-en-1-one is often produced through the catalytic hydrogenation of unsaturated fatty acids derived from natural sources. This method involves the use of a metal catalyst, such as palladium or nickel, under high pressure and temperature to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

(Z)-9-Cycloheptadecen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-9-Cycloheptadecen-1-one has several applications in scientific research:

    Chemistry: Used as a model compound in studies of olefin metathesis and other catalytic processes.

    Biology: Investigated for its role in pheromone signaling in certain insect species.

    Medicine: Explored for potential therapeutic applications due to its bioactive properties.

    Industry: Widely used in the fragrance industry for its musky odor.

Mechanism of Action

The mechanism by which Cycloheptadec-9-en-1-one exerts its effects involves interactions with olfactory receptors in the nasal epithelium. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic odor. In biological systems, it may interact with other molecular targets, influencing various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-9-Cycloheptadecen-1-one: The E-isomer of the compound, differing in the configuration of the double bond.

    Cycloheptadecanone: A saturated analog without the double bond.

    Cycloheptadecen-1-ol: An alcohol derivative with a hydroxyl group instead of a ketone.

Uniqueness

(Z)-9-Cycloheptadecen-1-one is unique due to its specific Z-configuration, which imparts distinct chemical and olfactory properties compared to its E-isomer and other analogs. This configuration influences its reactivity and interaction with biological receptors, making it a valuable compound in various applications.

Properties

Molecular Formula

C17H30O

Molecular Weight

250.4 g/mol

IUPAC Name

cycloheptadec-9-en-1-one

InChI

InChI=1S/C17H30O/c18-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-17/h1-2H,3-16H2

InChI Key

ZKVZSBSZTMPBQR-UHFFFAOYSA-N

Canonical SMILES

C1CCCC=CCCCCCCCC(=O)CCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Methoxycarbonyl-9-cycloheptadecenone (92 mg, 0.30 mmol) was dissolved in a mixed solvent of 5% aqueous NaOH/ethanol/THF (2.5:5.0:2.5, vol./vol./vol.) and the solution was refluxed at 80° C. for 5 hours. After cooling to 0° C., the reaction solution was rendered slightly acidic using 10% sulfuric acid aqueous solution and the whole was further refluxed for 10 minutes. After the evaporation of the solvent under reduced pressure, the residue was extracted with ether. The organic layer was washed with saturated sodium hydrogen carbonate aqueous solution, water, and saturated brine, and then dried over anhydrous sodium sulfate. After the evaporation of the solvent under reduced pressure, the crude product was purified by silica gel chromatography (hexane/ethyl acetate=40/1) to obtain the aimed product (71 mg, 95%)
Quantity
92 mg
Type
reactant
Reaction Step One
Name
NaOH ethanol THF
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

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